molecular formula C8H11N B108708 4-Isopropylpyridine CAS No. 696-30-0

4-Isopropylpyridine

Cat. No. B108708
CAS RN: 696-30-0
M. Wt: 121.18 g/mol
InChI Key: FRGXNJWEDDQLFH-UHFFFAOYSA-N
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Description

4-Isopropylpyridine is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It serves as a building block for the synthesis of macrocyclic systems and can be involved in complexation with cations and anions . The presence of isopropyl groups in the compound has been shown to protect the heteroatom sterically against electrophilic attack, which is referred to as the Janus group effect . This compound has also been studied in the context of its oxidation products, such as 4-isopropylpyridine hydroperoxide, which has implications for understanding the behavior of polyvinylpyridine derivatives .

Synthesis Analysis

The synthesis of derivatives of 4-isopropylpyridine has been explored in several studies. For instance, perfluoro-4-isopropylpyridine has been used to create a variety of macrocyclic systems, which were characterized by X-ray crystallography . Another study reported the synthesis of a weak nucleophilic base, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, through a two-stage process involving a pyrylium salt intermediate . Additionally, the synthesis of 1,4-dihydro-2,6-dimethyl-4-(2′-isopropylphenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester, an analogue of the calcium channel antagonist nifedipine, has been documented .

Molecular Structure Analysis

The molecular structure of 4-isopropylpyridine and its derivatives has been elucidated using various techniques. X-ray crystallography has been a primary tool for determining the structure of macrocyclic systems derived from perfluoro-4-isopropylpyridine . The ground-state conformation of synthesized bases has been confirmed to align with the Janus effect prediction, which was supported by X-ray data . Structural studies have also been conducted on organoboron compounds containing the 4-isopropylpyridine moiety, revealing details about the molecular geometry and bond distances .

Chemical Reactions Analysis

The reactivity of 4-isopropylpyridine has been investigated in the context of its interactions with various nucleophiles. Reactions between perfluoro-(4-isopropylpyridine) and oxygen-, nitrogen-, and carbon-centered nucleophiles have been reported, leading to the synthesis of mono-, di-, and tri-substituted derivatives . The study of 4-isopropylpyridine hydroperoxide has provided insights into the oxidation behavior of the compound and its potential role in self-protonation mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-isopropylpyridine derivatives have been characterized in several studies. For example, the barriers to rotation for the perfluoro-isopropyl group in pyridine systems were measured using 19F NMR spin-saturation transfer experiments . The crystal and molecular structure of organoboron compounds related to 4-isopropylpyridine has been described, providing information on the physical properties and molecular geometry . Additionally, the supramolecular structures of isomeric sulfonamides related to the pyridine moiety have been studied, highlighting differences in hydrogen-bonding arrangements .

Scientific Research Applications

1. Synthesis of Macrocyclic Systems

4-Isopropylpyridine has been utilized as a foundational component in the synthesis of various macrocyclic systems incorporating pyridine sub-units. These macrocycles exhibit the capability to complex with cations and anions, which can vary based on the macrocycle's structure. This property makes them significant in the field of organic chemistry (Chambers et al., 2003).

2. Reactions with Various Nucleophiles

Perfluoro-4-isopropylpyridine has been reacted with oxygen-, nitrogen-, and carbon-centered nucleophiles, resulting in the synthesis of mono-, di-, and tri-substituted derivatives. These reactions highlight the versatility of 4-isopropylpyridine in organic synthesis, providing various pathways for chemical transformations (Chambers et al., 2001).

3. Interaction with Organolithium Reagents

The interaction of 4-isopropylpyridine with different organolithium reagents has been explored, revealing the formation of σ-complexes and N-lithio-dihydropyridines. This study provides insight into the electrophilic substitution reactions that 4-isopropylpyridine can undergo, contributing to the field of organometallic chemistry (Giam et al., 1979).

4. Oxidation Studies

Research has shown that 4-isopropylpyridine can undergo oxidation under specific conditions to form 4-isopropylpyridine hydroperoxide. This oxidation process is noteworthy in studying the chemical properties and reactivity of pyridine derivatives (Vaganova et al., 2009).

5. Metallation and Functionalization

The metallation of 2-isopropylpyridine, a related compound, has been successfully achieved using potassium diisopropylamide. This process allows for further functionalization with a range of electrophiles, demonstrating the potential for chemical modifications and applications in synthetic chemistry (Pasquinet et al., 1998).

6. Applications in Physiological Research

4-Isopropylpyridine derivatives, like those from the pyridine structure, are increasingly used in physiological research as tools. These compounds serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, providing valuable insights into the regulation of terpenoid metabolism, which relates to cell division, elongation, and senescence (Grossmann, 1990).

Safety And Hazards

Safety measures for handling 4-Isopropylpyridine include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-propan-2-ylpyridine
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InChI

InChI=1S/C8H11N/c1-7(2)8-3-5-9-6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FRGXNJWEDDQLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11N
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DSSTOX Substance ID

DTXSID7061013
Record name 4-Isopropylpyridine
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Molecular Weight

121.18 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 4-Isopropylpyridine
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Product Name

4-Isopropylpyridine

CAS RN

696-30-0
Record name 4-Isopropylpyridine
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Record name Pyridine, 4-(1-methylethyl)-
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Record name 4-Isopropylpyridine
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Record name 4-ISOPROPYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
361
Citations
E Vaganova, E Wachtel, G Leitus… - The Journal of …, 2009 - ACS Publications
… 4-isopropylpyridine in the mixture is oxidized in a slow air flow to produce 4-isopropylpyridine … We show that in air, 4-isopropylpyridine is oxidized to 4-isopropylpyridine hydroperoxide …
Number of citations: 1 pubs.acs.org
RD Chambers, PR Hoskin, AR Kenwright… - Organic & …, 2003 - pubs.rsc.org
Perfluoro-4-isopropylpyridine was used as a building block for the two-step synthesis of a variety of macrocyclic systems bearing pyridine sub-units which were characterised by X-ray …
Number of citations: 76 pubs.rsc.org
RD Chambers, MA Hassan, PR Hoskin… - Journal of Fluorine …, 2001 - Elsevier
… -(4-isopropylpyridine) (1) and a variety of oxygen-, nitrogen- and carbon-centred nucleophiles are reported. A range of mono-, di- and tri-substituted perfluoro-(4-isopropylpyridine) …
Number of citations: 22 www.sciencedirect.com
CS Giam, TE Goodwin, KF Rion… - Journal of the Chemical …, 1979 - pubs.rsc.org
… For comparison we subjected the 4-isopropylpyridine-lithium aluminium hydride mixture to lH nmr analysis and observed a new pair of doublets (J 8 Hz) centred at 6 5.08 and G.13, …
Number of citations: 10 pubs.rsc.org
B Modec, JV Brenčič, G Giester - Acta Crystallographica Section C …, 2001 - scripts.iucr.org
… The Mo V centres display an [MoO 5 N] pseudo-octahedral geometry through coordination to oxo ligands and 4-isopropylpyridine, with two (an oxo group and the 4-isopropylpyridine) …
Number of citations: 6 scripts.iucr.org
BD Coleman, RM Fuoss - Journal of the American Chemical …, 1955 - ACS Publications
… Tetramethylene sulfone (TMS) gives no color with butyl bromide and pyridine or 4-isopropylpyridine. With 4-picoline, no color appears if butyl bromide is in excess, but with excess base, …
Number of citations: 137 pubs.acs.org
JP KUTNEY, RC SELBY - The Journal of Organic Chemistry, 1961 - ACS Publications
… Our consistent difficulties in achieving the synthesis of3,5-dimethyl-4-isopropylpyridine caused us to turnto the preparation of the unsymmetrical dimethylisopropylpyridine, namely 3,4-…
Number of citations: 4 pubs.acs.org
A Prakash - Journal of Fluorine Chemistry, 1979 - Elsevier
… -(2-a&do-4-isopropylpyridine) are summarised in Scheme 1. … (2-amino-4-isopropylpyridine) and benzaldehyde involving a … Perfluoro-(2-azido-4-isopropylpyridine) reacts smoothly with …
Number of citations: 1 www.sciencedirect.com
RE Banks, A Prakash - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… in perfluoro-(4isopropylpyridine) or tetrafluoro-4-methoxypyridine observed in this work accords with previous e~perience.~.~ Treatment of perfluoro-(2-azido-4-isopropylpyridine) with …
Number of citations: 2 pubs.rsc.org
PR Hoskin - 2000 - etheses.dur.ac.uk
… compound, perfluoro-4-isopropylpyridine. The development of the chemistry … 4isopropylpyridine. The following work therefore describes reactions between perfluoro-4-isopropylpyridine …
Number of citations: 5 etheses.dur.ac.uk

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